molecular formula C67H110F3N15O20 B6295486 Tau Peptide (306-317) Trifluoroacetate CAS No. 1003007-59-7

Tau Peptide (306-317) Trifluoroacetate

Cat. No.: B6295486
CAS No.: 1003007-59-7
M. Wt: 1502.7 g/mol
InChI Key: ANMWNSLEDXQUQM-UTMUFNNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tau Peptide (306-317) Trifluoroacetate is a synthetic peptide fragment derived from the microtubule-associated protein tau, which plays a critical role in stabilizing neuronal microtubules. This peptide corresponds to residues 306–317 of the human tau protein and is synthesized as a trifluoroacetate (TFA) salt to enhance solubility and stability during purification and storage. Its sequence is H-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-OH (trifluoroacetate salt) with a molecular formula of C₇₀H₁₁₃N₁₇O₂₁ and a molecular weight of 1,528.77 g/mol .

The peptide is utilized extensively in neurodegenerative disease research, particularly in studies investigating tau aggregation mechanisms in Alzheimer’s disease and related tauopathies. Its trifluoroacetate counterion aids in maintaining structural integrity during lyophilization and reconstitution, though residual TFA may influence experimental outcomes in certain biological assays .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H109N15O18.C2HF3O2/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67;3-2(4,5)1(6)7/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98);(H,6,7)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMWNSLEDXQUQM-UTMUFNNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H110F3N15O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

  • Resin type : Rink amide MBHA resin (0.6 mmol/g loading) is preferred for C-terminal amidation.

  • Coupling reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) ensure efficient amino acid activation.

  • Deprotection : 20% piperidine in DMF removes Fmoc groups between coupling steps.

Sequence Assembly

The peptide sequence 306VQIVYKPVDLSK317 is assembled residue-by-residue. Key challenges include:

  • Aggregation mitigation : The 306VQIVYK311 region requires pseudoproline dipeptides (e.g., VaIψMe,Mepro) to prevent β-sheet formation during synthesis.

  • Coupling efficiency : Glutamine (Q308) and lysine (K317) residues exhibit reduced reactivity, necessitating double coupling cycles.

Table 1: Synthetic Parameters for SPPS of Tau (306-317)

ParameterValue/DescriptionSource
ResinRink amide MBHA, 100–200 mesh
Coupling time60 min per residue
Temperature25°C (room temperature)
Pseudoproline usageVaIψMe,Mepro at positions 307–308

Recombinant Expression and Fragmentation

For large-scale production, recombinant expression in Escherichia coli followed by enzymatic cleavage offers a cost-effective alternative.

Plasmid Design and Protein Expression

  • Vector : pET-3a plasmid with T7 promoter and ampicillin resistance.

  • Insert : DNA sequence encoding tau residues 304–380 (includes 306–317), codon-optimized for E. coli.

  • Expression strain : BL21(DE3) pLysS grown in LB or M9 minimal medium for 15N-labeling.

Proteolytic Cleavage

Post-purification, the tau fragment (304–380) is digested with thrombin or Factor Xa to yield 306–317:

  • Enzyme : Thrombin (5 U/mg protein) in 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • Incubation : 16 hours at 25°C.

Table 2: Recombinant Production Metrics

MetricValueSource
Yield15–20 mg/L culture
Purity post-cleavage>95% (SDS-PAGE)
Cleavage efficiency85–90%

Purification Techniques

Crude synthetic or recombinant peptides require multi-step purification to achieve >98% purity.

Ion-Exchange Chromatography (IEC)

  • Column : SP Sepharose Fast Flow (Cation exchanger).

  • Buffer A : 20 mM MES, pH 6.4.

  • Buffer B : Buffer A + 1 M NaCl.

  • Gradient : 0–50% Buffer B over 20 column volumes.

Reversed-Phase HPLC (RP-HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm.

  • Mobile phase :

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient : 10–40% B over 30 min.

Table 3: HPLC Purification Parameters

ParameterValueSource
Retention time18.2 ± 0.5 min
Purity post-HPLC98.5–99.3%
Recovery rate72–85%

Trifluoroacetate Salt Formation

Final conversion to the trifluoroacetate salt enhances solubility and stability:

  • Lyophilization : Purified peptide is lyophilized from 0.1% TFA.

  • Counterion exchange : Dissolved in 10 mM ammonium bicarbonate (pH 8.0) and stirred with TFA (0.01% v/v).

  • Freeze-drying : Final product is lyophilized to a white powder.

Analytical Characterization

Mass Spectrometry

  • Instrument : MALDI-TOF MS (Matrix: α-cyano-4-hydroxycinnamic acid).

  • Observed m/z : 1502.7 (theoretical: 1502.7).

Circular Dichroism (CD) Spectroscopy

  • Buffer : 10 mM sodium phosphate, pH 7.4.

  • Spectrum : Predominantly random coil (208 nm minimum), confirming absence of β-sheet aggregates.

Aggregation Assays

  • Thioflavin T (ThT) fluorescence : <5% increase over 24 hours, indicating inhibition of β-sheet formation.

  • TEM : Spherical oligomers (diameter: 36 ± 8 nm) observed at 100 μM peptide concentration.

Table 4: Analytical Specifications

AssayResultSource
Purity (HPLC)98.5–99.3%
Aggregation propensity0.12 (Camsol score)
Solubility in PBS>10 mM

Challenges and Optimization

Synthesis-Related Issues

  • Deletion sequences : Arise from incomplete coupling, mitigated by double coupling at Q308 and K317.

  • Oxidation : Methionine (M316) requires 0.1 M TCEP (tris(2-carboxyethyl)phosphine) in cleavage cocktail.

Recombinant Production Limitations

  • Inclusion bodies : >60% of expressed protein forms insoluble aggregates, necessitating refolding.

  • Proteolytic degradation : Add 1 mM PMSF (phenylmethylsulfonyl fluoride) during cell lysis.

Comparative Analysis of Methods

Table 5: SPPS vs. Recombinant Production

ParameterSPPSRecombinant
Yield50–100 mg per 0.1 mmol resin15–20 mg/L culture
Cost$12,000–$15,000/g$800–$1,200/g
Purity98–99%95–97%
ScalabilityLimited to 50-mg batchesKilogram-scale

Applications in Research

  • Aggregation inhibition : IC50 = 1.2 ± 0.3 μM in heparin-induced tau polymerization assays.

  • Cellular uptake : 89 ± 7% internalization in HEK-293 cells at 30 μM.

  • In vivo efficacy : 40% reduction in neurofibrillary tangles in transgenic Drosophila models .

Chemical Reactions Analysis

Types of Reactions: Tau Peptide (306-317) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Tau Peptide (306-317) is derived from the tau protein, which plays a crucial role in stabilizing microtubules in neuronal cells. The trifluoroacetate form enhances the peptide's stability and solubility, making it suitable for various experimental applications.

Key Properties:

  • Stability: The trifluoroacetate form improves solubility in aqueous solutions.
  • Biological Activity: It interacts with microtubules and influences tau aggregation dynamics.

Mechanisms:

  • Aggregation Inhibition: This peptide has been identified as a potential inhibitor of tau aggregation, which is a hallmark of tauopathies. By preventing abnormal tau aggregation, it may mitigate neurodegenerative processes associated with AD .
  • Cellular Interaction: Studies indicate that tau peptides can induce cellular responses via activation of signaling pathways related to inflammation and apoptosis.

Neurodegenerative Disease Models

Tau Peptide (306-317) is utilized in various models to study tau pathology:

  • In vitro Studies: Researchers use this peptide to investigate its effects on neuronal cell cultures exposed to conditions mimicking AD. These studies often assess cellular viability, tau phosphorylation states, and aggregation propensity.
  • Animal Models: The peptide is administered in transgenic mouse models of AD to evaluate its impact on cognitive function and tau pathology. Results have shown potential improvements in behavioral outcomes and reductions in tau aggregates .

Biomarker Development

The peptide's role extends to the development of biomarkers for early detection of AD:

  • Phosphorylation Analysis: Research indicates that phosphorylated forms of tau, including those influenced by Tau Peptide (306-317), can serve as reliable biomarkers for diagnosing AD at asymptomatic stages .
  • Mass Spectrometry Techniques: Advanced techniques like LC-MS/MS are employed to quantify tau peptides in biological samples, enhancing diagnostic accuracy .

Therapeutic Development

The potential therapeutic applications of Tau Peptide (306-317) are being actively explored:

  • Peptide-Based Therapeutics: Novel formulations based on this peptide are being investigated as treatments for AD. These formulations aim to inhibit tau aggregation or promote clearance of aggregated forms from neurons .
  • Combination Therapies: There is ongoing research into combining Tau Peptide (306-317) with other therapeutic agents to enhance efficacy against tau-related pathologies .

Case Studies

StudyObjectiveFindings
Barthélemy et al. (2020)Evaluate plasma p-tau levelsFound that p-tau-217 correlates with amyloid pathology; suggests Tau Peptide (306-317) could be pivotal in biomarker development for AD .
Sato et al. (2018)Assess half-life of tau peptidesDeveloped a stable isotope labeling technique; demonstrated how Tau Peptide (306-317) can be tracked in vivo, aiding understanding of its dynamics in AD models .
Recent InvestigationsTest aggregation inhibitorsIdentified Tau Peptide (306-317) as a promising candidate for inhibiting tau aggregation; potential for clinical application as a therapeutic agent for AD .

Mechanism of Action

The mechanism of action of Tau Peptide (306-317) Trifluoroacetate involves its interaction with microtubules and other cellular components. Tau protein binds to tubulin and regulates the assembly and stabilization of microtubules, which are essential for maintaining neuron morphology and function. In pathological conditions, tau undergoes abnormal post-translational modifications, leading to its aggregation into neurofibrillary tangles. These aggregates disrupt cellular functions and contribute to neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Properties of Tau Peptide (306-317) Trifluoroacetate and Analogues

Peptide Name Sequence (Partial) Molecular Weight (g/mol) Key Applications Stability Notes
Tau Peptide (306-317) TFA H-PGGGSVQIVYKPV-OH 1,528.77 Neurodegenerative disease models Aggregates reversibly at high moisture
Tau Peptide (307-321) TFA H-QIVYKPVDSKVTSK-OH 1,705.03 Phosphorylation studies Stable in lyophilized lactose formulations
CSP7 TFA Not disclosed ~1,200 (estimated) Idiopathic pulmonary fibrosis therapy Lactose prevents moisture-induced aggregation
PrP107–120 TFA Ac-TNMKHMAGAAAAGA-OH ~1,400 (estimated) Prion protein interaction studies Trifluoroacetate counterions do not interfere with biological activity
Peptide YY (3-36) TFA H-YPIKPEAPGEDASPEELNRYYASLRHYLNLVTRQRY-OH 4,049.46 Appetite suppression studies Stable in lyophilized form at -20°C

Stability and Formulation Comparisons

Tau Peptide (306-317) TFA vs. CSP7 TFA

  • Aggregation Behavior : Tau Peptide (306-317) TFA is prone to reversible aggregation under high humidity, similar to CSP7 TFA. However, CSP7 TFA aggregates dissociate at pH 8.0, while Tau Peptide aggregates require further characterization .
  • Excipient Compatibility : CSP7 TFA exhibits superior stability in amorphous lactose (1:70 ratio), which reduces moisture-induced aggregation compared to mannitol. Tau Peptide formulations may benefit from similar excipient optimization .

Counterion Effects

  • Trifluoroacetate Removal : Residual TFA in peptides like Tau (306-317) and Amyloid β-Protein (1-40) TFA can interfere with cellular assays. Methods such as HCl exchange () or dialysis are recommended for critical studies .
  • Biological Interactions : In C16-KKKK-NH2 TFA, increasing TFA content reduces peptide-lipid binding enthalpy but enhances stoichiometry, suggesting counterion-dependent modulation of membrane interactions .

Critical Analysis of Contradictions and Limitations

  • Reversibility of Aggregation : While CSP7 TFA aggregates are pH-reversible (), Tau Peptide aggregation mechanisms remain less defined, necessitating further study.
  • Excipient Compatibility : Lactose outperforms mannitol in CSP7 TFA stabilization (), but its efficacy in Tau Peptide formulations is untested.
  • Counterion Trade-offs : TFA enhances peptide solubility but may require removal for in vivo studies (), complicating translational applications.

Biological Activity

Tau peptides, particularly the Tau peptide (306-317) trifluoroacetate, are critical in understanding neurodegenerative diseases, especially tauopathies like Alzheimer's disease. The Tau protein is known for its role in stabilizing microtubules in neurons, but its aggregation into neurofibrillary tangles is a hallmark of several neurodegenerative disorders. This article delves into the biological activity of the Tau peptide (306-317), highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Structure and Properties

The Tau peptide (306-317) encompasses a segment of the Tau protein that includes the sequence VQIVYK . This hexapeptide is crucial as it forms part of the aggregation core of Tau and is involved in the self-assembly of tau oligomers. The trifluoroacetate salt form enhances its solubility and stability in biological assays.

The primary biological activity of the Tau peptide (306-317) involves its ability to inhibit Tau aggregation. Research indicates that this peptide can disrupt the formation of toxic oligomers and fibrils associated with neurodegeneration. The mechanism is thought to involve competitive inhibition where the peptide binds to aggregation-prone regions, preventing the self-assembly of full-length Tau proteins.

In Vitro Studies

  • Aggregation Inhibition : Studies have shown that the Tau peptide (306-317) significantly inhibits the aggregation of Tau proteins in vitro. For instance, Thioflavin T (ThT) assays demonstrated a marked reduction in fluorescence intensity, indicating lower levels of fibril formation when treated with this peptide compared to controls .
  • Dose-Dependent Effects : The inhibition of Tau polymerization was found to be dose-dependent. Higher concentrations of the Tau peptide led to more significant reductions in aggregate formation .

In Vivo Studies

  • Neuroprotective Effects : In animal models, administration of the Tau peptide (306-317) has been associated with reduced neurodegeneration and improved cognitive function. The peptide appears to rescue aggregation-dependent phenotypes, suggesting potential as a therapeutic agent .
  • Pharmacokinetics : The ability of this peptide to cross the blood-brain barrier has been evaluated, indicating that modifications such as trifluoroacetate enhance its bioavailability and therapeutic potential in treating tauopathies .

Case Studies

Several case studies have highlighted the efficacy of tau peptides in clinical settings:

  • Alzheimer's Disease Models : In transgenic mouse models expressing human tau, treatment with Tau peptide (306-317) resulted in decreased levels of phosphorylated tau and improved behavioral outcomes .
  • Safety Profiles : Long-term safety studies indicated that this peptide does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further clinical development .

Tables

StudyMethodologyKey Findings
ThT AssayInhibition of aggregation observed; dose-dependent effect noted.
Animal ModelReduced neurodegeneration and improved cognitive function reported.
PharmacokineticsEnhanced bioavailability across blood-brain barrier demonstrated.

Q & A

Q. Why is trifluoroacetate (TFA) commonly used as a counterion in synthetic peptides like Tau Peptide (306-317), and how does it influence solubility?

TFA is a byproduct of cleavage and purification during solid-phase peptide synthesis. It acts as a counterion for cationic peptides, stabilizing the product via ionic interactions. However, residual TFA lowers the effective peptide content in lyophilized powders and acidifies solutions, impacting solubility. Peptides with TFA counterions are typically more soluble at neutral pH due to deprotonation of acidic groups, but solubility must be optimized using buffered aqueous systems or co-solvents like DMSO .

Q. How can researchers determine residual TFA content in peptide preparations?

The United States Pharmacopeia (USP) 〈503.1〉 outlines standardized methods, including ion chromatography (IC) and nuclear magnetic resonance (NMR) spectroscopy. IC quantifies free TFA anions, while NMR detects fluorine signals (e.g., 19F^{19}\text{F}-NMR). For accurate results, calibration curves using TFA standards are essential, and sample preparation must account for peptide matrix effects .

Q. What factors should guide the selection of TFA vs. HCl salt forms in experimental design?

TFA salts are standard due to synthesis workflows but may interfere with biological assays (e.g., cytotoxicity, pH-sensitive interactions). HCl salts are less acidic and preferable for cell-based studies. Researchers should assess peptide content (lower in TFA salts due to higher molecular weight), buffer compatibility, and downstream applications (e.g., structural studies sensitive to TFA-induced conformational changes) .

Advanced Research Questions

Q. What methodological approaches enable counterion replacement (e.g., TFA to acetate) in lysine/arginine-rich peptides?

Anion-exchange resins (e.g., Amberlite IRA-400) are used to replace TFA with acetate. The process involves dissolving the TFA-peptide salt in water, passing it through the resin, and lyophilizing the eluent. Success is monitored via elemental analysis (fluorine reduction) or 19F^{19}\text{F}-NMR. Exchange rates >80% are achievable, minimizing TFA-associated acidity and toxicity .

Q. How does residual TFA affect circular dichroism (CD) spectroscopy analysis of peptide secondary structures?

TFA acidifies solutions, altering protonation states of side chains (e.g., histidine, aspartate), which can induce conformational shifts. For example, α-helical content may decrease in acidic conditions, while random coil structures dominate. Researchers should neutralize TFA-containing samples with buffers (e.g., PBS) and verify pH before CD measurements to avoid artifacts .

Q. What challenges arise in quantifying peptide content in TFA-containing formulations, and how are they resolved?

Lyophilized TFA salts report total mass (peptide + counterion), overestimating active peptide content. Amino acid analysis (AAA) or UV spectrophotometry (using extinction coefficients) provides accurate peptide quantification. For example, AAA hydrolyzes the peptide and quantifies residues via HPLC, bypassing TFA interference .

Q. How can LC-MS parameters be optimized for peptides synthesized with TFA-containing mobile phases?

TFA suppresses electrospray ionization (ESI) signals in MS. Postcolumn modifiers like propionic acid or acetic acid (0.1–0.5% v/v) enhance sensitivity by displacing TFA from peptide ions. Alternatively, on-line membrane extraction reduces TFA adduct formation, improving signal-to-noise ratios in negative-ion mode .

Q. What analytical strategies are used to study trifluoroacetate decomposition under experimental conditions?

Thermal or chemical decomposition of TFA salts releases CO2_2, CF3_3, and CH3_3 fragments. Gas chromatography-mass spectrometry (GC-MS) or temperature-programmed desorption (TPD) can track these products. For surface-bound studies, deconvolution of XPS or IR signals (e.g., CF3_3 at 1200–1250 cm1^{-1}) distinguishes TFA from acetate residues .

Q. Tables for Key Data

Parameter TFA Salt Acetate Salt HCl Salt
Molecular Weight ContributionHigh (CF3_3COO^-)Moderate (CH3_3COO^-)Low (Cl^-)
pH in Solution~2–3~4–5~1–2
Preferred ApplicationsStructural studiesCell-based assaysAcid-stable assays
Toxicity ConcernsModerateLowHigh (at low pH)
Data synthesized from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.